molecular formula C13H16N2S B3084378 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-49-4

4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084378
CAS No.: 1142212-49-4
M. Wt: 232.35 g/mol
InChI Key: KUTGUNKTDVMNJS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and methylphenyl groups, as well as a thiol group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for scalability, cost-efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic ring and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in disulfides or sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to modulate biological processes. The thiol group may play a crucial role in its activity by forming disulfide bonds or interacting with metal ions.

Comparison with Similar Compounds

  • 4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
  • 4,4-Dimethyl-1-(2-chlorophenyl)-1,4-dihydropyrimidine-2-thiol
  • 4,4-Dimethyl-1-(2-methoxyphenyl)-1,4-dihydropyrimidine-2-thiol

Comparison: Compared to these similar compounds, 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group in the 2-position of the phenyl ring may enhance its lipophilicity and potentially alter its interaction with biological targets.

Properties

IUPAC Name

6,6-dimethyl-3-(2-methylphenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-10-6-4-5-7-11(10)15-9-8-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTGUNKTDVMNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol
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4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol
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Reactant of Route 6
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